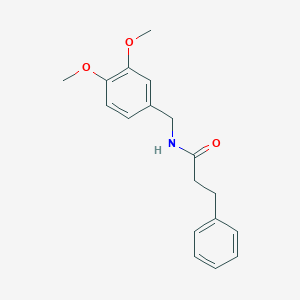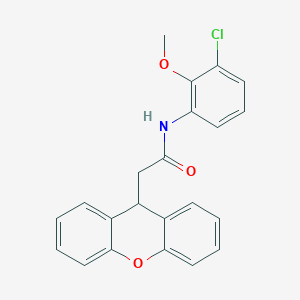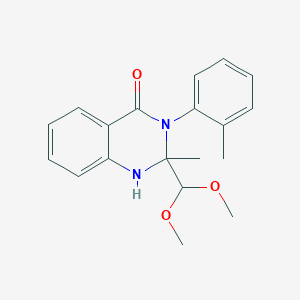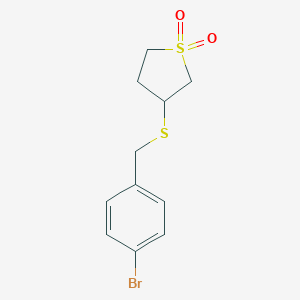![molecular formula C19H18N2OS2 B299439 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is the development of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its potential interactions with other signaling pathways. Furthermore, studies are needed to optimize the synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,3-dimethylaniline with 4-phenyl-2-thiocyanatobenzimidazole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported in several scientific journals, and its purity and yield have been optimized through various methods.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C19H18N2OS2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N2OS2/c1-13-7-6-10-16(14(13)2)20-18(22)12-24-19-21-17(11-23-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
Clé InChI |
XTYNIWYDZBGAKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B299362.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)
![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B299369.png)

![N-[2-(4-methylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B299371.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B299372.png)



![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)